molecular formula C9H11ClO B13089243 2-Chloro-1-ethyl-4-methoxybenzene

2-Chloro-1-ethyl-4-methoxybenzene

Katalognummer: B13089243
Molekulargewicht: 170.63 g/mol
InChI-Schlüssel: VKJUTYNFDZFJRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene can then be chlorinated using chlorine gas (Cl2) under UV light to introduce the chlorine substituent. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-ethyl-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the ethyl group.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can reduce the ethyl group.

Major Products Formed

    Nitration: 2-Chloro-1-ethyl-4-methoxy-3-nitrobenzene

    Sulfonation: 2-Chloro-1-ethyl-4-methoxybenzenesulfonic acid

    Halogenation: 2,4-Dichloro-1-ethyl-4-methoxybenzene

    Oxidation: 2-Chloro-4-methoxybenzoic acid

    Reduction: this compound (unchanged if ethyl group is reduced to an alkane)

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-ethyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential therapeutic properties or as a precursor in drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-ethyl-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can stabilize the intermediate carbocation formed during these reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-ethylbenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

    1-Ethyl-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and stability.

    2-Chloro-4-methoxybenzene: Lacks the ethyl group, affecting its physical and chemical properties.

Uniqueness

2-Chloro-1-ethyl-4-methoxybenzene is unique due to the presence of all three substituents (chlorine, ethyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Eigenschaften

Molekularformel

C9H11ClO

Molekulargewicht

170.63 g/mol

IUPAC-Name

2-chloro-1-ethyl-4-methoxybenzene

InChI

InChI=1S/C9H11ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3

InChI-Schlüssel

VKJUTYNFDZFJRY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.